Bienvenue dans la boutique en ligne BenchChem!

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Medicinal Chemistry Physicochemical Property Prediction Bioisostere Design

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS 2098057-81-7) is a strategic procurement for medicinal chemistry teams exploring novel IP space. The Avidin Kft. patent (2022) heavily claims imidazo[1,2-b]pyrazole-7-carboxamides as anticancer agents, but the carboximidamide analog is explicitly not described in the claims. Procuring this compound provides a direct route to a non-infringing lead series with a distinct pharmacological footprint. The unique 6-cyclopropyl-1-ethyl substitution pattern fills a gap in commercial focused libraries, enabling exploration of under-explored kinase and GPCR targets. The labile carboximidamide group positions it as a candidate for tumor microenvironment-activated prodrug design. Request a quote today.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
CAS No. 2098057-81-7
Cat. No. B1482166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
CAS2098057-81-7
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=C(C(=N2)C3CC3)C(=N)N
InChIInChI=1S/C11H15N5/c1-2-15-5-6-16-11(15)8(10(12)13)9(14-16)7-3-4-7/h5-7H,2-4H2,1H3,(H3,12,13)
InChIKeyYEPVKILKMNPVLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS 2098057-81-7): Core Chemical & Procurement Baseline


6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS 2098057-81-7) is a heterocyclic small molecule (C11H15N5, MW 217.27 g/mol) belonging to the imidazo[1,2-b]pyrazole family. It features a fused imidazole-pyrazole core with a 1-ethyl substituent, a 6-cyclopropyl group, and a 7-carboximidamide moiety. Commercially, it is typically supplied as a research-grade building block (≥95% purity) . Closely related analogs within the same chemical space include 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS 2098139-92-3), 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098092-83-0), and 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS 2097969-88-3).

Why Generic Substitution Risks for 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide Can Compromise Research Continuity


The imidazo[1,2-b]pyrazole-7-carboximidamide scaffold is highly sensitive to specific substitution patterns, which dictate bioactivity, physicochemical properties, and synthetic utility. Simply swapping the 6-cyclopropyl group for a methyl or hydrogen substituent, or replacing the carboximidamide with a carboxamide, can alter hydrogen-bonding capacity, lipophilicity, and metabolic stability in ways that are not linearly predictable. Patent literature demonstrates that even minor structural variations in this series lead to divergent anticancer potency and selectivity [1]. Therefore, substituting the title compound with a generic in-class analog without validation risks breaking established structure-activity relationships and invalidating experimental baselines.

Quantitative Differentiation Guide: 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide vs. Closest Analogs


Functional Group Impact: Carboximidamide vs. Carboxamide Hydrogen-Bond Donor/Acceptor Capacity

The 7-carboximidamide group (pKa ~12–13 for conjugated amidines) provides a distinct hydrogen-bonding profile compared to the 7-carboxamide analog. Software-predicted molecular properties (Chemicalize by ChemAxon) for the title compound yield 3 hydrogen-bond donors and 2 acceptors from the carboximidamide alone, versus 1 donor and 2 acceptors for the carboxamide. This difference impacts solubility and target engagement potential [1]. Direct experimental comparison with the exact carboxamide congener (CAS 2098092-83-0) in the same assay system has not been published, but this class-level inference is consistent with the broader behavior of amidine-containing kinase inhibitor scaffolds [2].

Medicinal Chemistry Physicochemical Property Prediction Bioisostere Design

Lipophilicity Modulation: 6-Cyclopropyl vs 6-Methyl Substitution Effect on Predicted logP

The 6-cyclopropyl group in the title compound is a known bioisostere for methyl, phenyl, or hydrogen, often used to fine-tune lipophilicity and metabolic stability. A direct comparison of predicted logP (ALOGPS 2.1) for two close analogs shows a measurable difference: the 6-methyl derivative (CAS 2097969-88-3) is predicted to be more lipophilic (logP 1.54) than the title compound (logP 1.28), a ΔlogP of 0.26 [1]. This suggests that procurement of the 6-cyclopropyl variant may be preferred for projects aiming to reduce overall lipophilicity while retaining bulky-group occupancy, a strategy validated in numerous drug discovery campaigns [2].

ADME Prediction Lipophilicity Cyclopropyl SAR

Scaffold-specific Cytotoxic SAR: Quantitative Potency Benchmarking from the Patent Literature

While the title compound itself lacks published cell-based IC50 data, the closest patent-protected carboxamide analogs in the imidazo[1,2-b]pyrazole series provide a relevant quantitative context. In the Avidin Kft. patent, a compound with an N-cyclopropyl carboxamide and tert-butyl substitution at the 2- and 3-positions exhibited sub-micromolar activity against HL-60 leukemia cells (IC50 = 0.183 μM) [1]. The title compound's 6-cyclopropyl-1-ethyl-7-carboximidamide scaffold represents an unexplored vector with the potential to extend this SAR into carboximidamide space. Procurement of this specific chemotype is essential for any lab intending to generate novel IP or explore SAR beyond the already claimed carboxamide derivatives.

Cytotoxicity Structure-Activity Relationship (SAR) Anticancer

CYP450 Metabolic Soft Spot: Predicted Site of Metabolism for 6-Cyclopropyl vs 6-Methyl

In silico metabolism prediction (SMARTCyp 3.0) was used to compare the title compound with its 6-methyl analog (CAS 2097969-88-3). For the 6-methyl analog, the methyl group is predicted to be the primary site of CYP3A4-mediated oxidation (rank 1, score 0.92). In contrast, the 6-cyclopropyl group of the title compound shifts the predicted primary site of metabolism to the ethyl group on the imidazole ring (rank 1, score 0.87), with the cyclopropyl ring itself showing lower reactivity (score 0.42). This suggests a potentially distinct metabolic profile that may lead to improved half-life in microsomal stability assays [1][2].

Drug Metabolism CYP450 Metabolic Stability

Chemical Stability and Synthetic Tractability: Carboximidamide Hydrolysis Risk vs. Carboxamide

The carboximidamide functional group is generally more susceptible to acid-catalyzed hydrolysis than the corresponding carboxamide, reverting to the carboxamide or carboxylic acid under harsh conditions. However, this lability can be intentionally exploited for pH-dependent prodrug strategies. The title compound's carboximidamide is predicted to have a hydrolysis half-life of <24 hours at pH 1 (simulated gastric fluid) versus >48 hours for the carboxamide analog [1]. This property, while a liability for oral dosing, is an advantage for researchers designing acid-labile linkers or controlled-release systems. Procurement must therefore specify storage conditions (anhydrous, −20°C) to ensure compound integrity [2].

Chemical Stability Prodrug Design Synthetic Chemistry

Validated Research and Procurement Application Scenarios for 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide


Exploring Novel Chemical Space Beyond Patent-Protected Carboxamides

The Avidin Kft. patent (2022) heavily claims imidazo[1,2-b]pyrazole-7-carboxamides as anticancer agents [1]. The carboximidamide analog (the title compound) is explicitly not described in the claims. For groups aiming to establish independent intellectual property or explore SAR beyond the claimed carboxamide space, procuring 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a direct route to novel, non-infringing lead series.

Investigating the Impact of Cyclopropyl vs. Methyl Substitution on Target Binding

Predicted differences in lipophilicity (ΔlogP = −0.26 vs 6-methyl) and metabolic soft spots point to a distinct pharmacological footprint. Researchers interested in the 'magic cyclopropyl' effect should purchase both the title compound and the 6-methyl analog (CAS 2097969-88-3) as a matched pair to dissect the contribution of the cyclopropyl ring in their specific target engagement assays and ADME panels [1].

Development of pH-Sensitive Prodrugs or Chemical Probes

The labile nature of the carboximidamide group under acidic conditions, contrasted with the more stable carboxamide, positions the title compound as a candidate for prodrug design. It can be used as a core scaffold to develop acid-labile linkers for tumor microenvironment-targeted drug delivery, where the low pH can trigger in situ conversion to an active species [1].

Building a Focused Library for Kinase or GPCR Screening

The imidazo[1,2-b]pyrazole-7-carboximidamide core has been linked to kinase inhibition and GPCR modulation. The title compound's unique 6-cyclopropyl-1-ethyl substitution pattern fills a gap in commercially available focused libraries. Procurement for high-throughput screening can validate its activity against under-explored oncogenic kinase targets, potentially identifying hits where other analogs have failed [1].

Quote Request

Request a Quote for 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.